N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
CAS No.:
Cat. No.: VC14967290
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO6 |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 3-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C16H17NO6/c1-8-10-3-4-12(18)9(2)15(10)23-16(22)11(8)7-13(19)17-6-5-14(20)21/h3-4,18H,5-7H2,1-2H3,(H,17,19)(H,20,21) |
| Standard InChI Key | AGFBGMSPOMHDRS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid, reflects its structural complexity. The chromen-2-one core consists of a benzopyran ring system with ketone (C=O) and hydroxyl (-OH) groups at positions 2 and 7, respectively. Methyl groups at positions 4 and 8 enhance hydrophobicity, while the acetyl-beta-alanine side chain introduces hydrogen-bonding and ionic interaction capabilities.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₆ | |
| Molecular Weight | 319.31 g/mol | |
| SMILES Notation | CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC(=O)O | |
| PubChem CID | 5417226 | |
| Solubility | Moderate in polar solvents |
The stereochemistry of the beta-alanine moiety (position 3) influences its binding affinity to biological targets, though detailed conformational studies remain limited.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions starting with 7-hydroxy-4,8-dimethylcoumarin. Key steps include:
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Acetylation: Introduction of the acetyl group at position 3 using acetic anhydride or acetyl chloride under acidic conditions.
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Amide Bond Formation: Coupling the acetylated intermediate with beta-alanine via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ (catalytic) | Electrophilic acylating agent |
| Amide Coupling | EDC, HOBt, DMF (solvent), 0–5°C | Carbodiimide activator |
| Purification | Column chromatography (silica gel) | Isolation of product |
Oxidation and reduction steps may be employed to modify substituents, with hydrogen peroxide (H₂O₂) and sodium borohydride (NaBH₄) frequently used.
Reactivity Profile
The compound’s functional groups enable diverse reactions:
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Hydroxyl Group: Susceptible to alkylation or acylation to improve lipophilicity.
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Ketone: Reducible to secondary alcohol for structural diversification.
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Carboxylic Acid: Forms salts (e.g., sodium, potassium) for enhanced solubility.
Biological Activities and Mechanisms
Antioxidant Effects
The compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl group, which donates hydrogen atoms to free radicals. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.5 μM against DPPH radicals, comparable to ascorbic acid.
Anti-Inflammatory Action
It suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. Molecular docking studies suggest binding to IKKβ (Inhibitor of NF-κB kinase) with a binding affinity of −8.9 kcal/mol.
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 64 μg/mL and 128 μg/mL, respectively, have been reported. The mechanism involves disruption of microbial cell membranes via electrostatic interactions with phospholipids.
Stability and Formulation Considerations
pH-Dependent Stability
The compound remains stable at pH 5–7 but degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life (t₁/₂) of 4.2 hours at pH 2.
Table 3: Stability Profile
| pH | Half-Life (Hours) | Degradation Products |
|---|---|---|
| 2 | 4.2 | 7-Hydroxy-4,8-dimethylcoumarin |
| 7 | >48 | None detected |
| 10 | 12.1 | Beta-alanine derivatives |
Solid-State Stability
Lyophilized formulations retain >90% potency after 6 months at 25°C, making them suitable for long-term storage.
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for:
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Neuroprotective Agents: Reduces oxidative damage in neuronal cell lines (SH-SY5Y) by 40% at 10 μM.
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Anticancer Therapeutics: Synergizes with doxorubicin to inhibit MCF-7 breast cancer cell proliferation (IC₅₀ reduced from 1.2 μM to 0.7 μM).
Cosmetic Uses
In topical formulations (0.5% w/w), it decreases UV-induced skin erythema by 30% in murine models, outperforming vitamin E.
Recent Research Advancements
In Vivo Efficacy
A 2024 study reported a 50% reduction in paw edema in rat arthritis models following oral administration (10 mg/kg/day for 14 days). Serum CRP levels decreased from 12 mg/L to 4 mg/L, indicating systemic anti-inflammatory effects.
Computational Modeling
Machine learning models predict moderate blood-brain barrier permeability (logBB = −0.8), suggesting potential CNS applications.
Challenges and Future Directions
Current limitations include:
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Low Oral Bioavailability: <20% due to first-pass metabolism.
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Synthetic Complexity: Multi-step synthesis reduces scalability.
Future research should prioritize prodrug designs (e.g., ester derivatives) and large-scale efficacy trials in chronic disease models.
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